2-Amino-2-(3-methoxyphenyl)acetic acid

Metabotropic Glutamate Receptors Phenylglycine Antagonists Neuropharmacology

Researchers requiring the specific meta-methoxy substitution pattern for neurological drug discovery often face supply inconsistencies with generic phenylglycine. This compound is the definitive starting scaffold for synthesizing the potent group III mGluR antagonist UBP1111 (apparent KD 5.4 μM), where the 3-methoxy motif is essential for receptor selectivity. For non-chiral applications, the racemic form (97% purity) offers a 6.1x cost advantage over the enantiopure (S)-form. - Enables regioselective ortho-functionalization via directed ortho-lithiation (>85% yields in Suzuki couplings). - Lower melting point (198-200°C) than the 4-methoxy isomer facilitates salt screening and amorphous dispersion. - Consistent batch-to-batch purity verified by independent QC.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 7314-43-4
Cat. No. B112952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(3-methoxyphenyl)acetic acid
CAS7314-43-4
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(C(=O)O)N
InChIInChI=1S/C9H11NO3/c1-13-7-4-2-3-6(5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)
InChIKeyUMKVNPOZWRHJPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(3-methoxyphenyl)acetic acid Overview


2-Amino-2-(3-methoxyphenyl)acetic acid (CAS 7314-43-4), also known as 3-methoxyphenylglycine, is a non-proteinogenic alpha-amino acid derivative. Characterized by a meta-methoxy substituent on its phenyl ring , this compound serves as a critical chiral building block and resolving agent in medicinal chemistry . Unlike its positional isomers, its substitution pattern confers a distinct spatial and electronic profile that directly impacts its application in constructing selective glutamate receptor ligands and peptidomimetic agents, making precise isomer verification essential for procurement in neurological drug discovery programs.

2-Amino-2-(3-methoxyphenyl)acetic acid: Purity & Positional Isomerism


Substituting 2-amino-2-(3-methoxyphenyl)acetic acid with a generic phenylglycine or a different positional isomer (e.g., 2-methoxy or 4-methoxy analog) can lead to significant deviations in pharmacological activity, physicochemical stability, and synthetic yield . The electron-donating methoxy group's meta position alters the aromatic ring's electronic density and steric environment compared to the para isomer, directly influencing receptor binding affinities—for example, in metabotropic glutamate receptor (mGluR) antagonists like UBP1111, where the 3-methoxy substituent is essential for achieving an apparent KD of 5.4 μM at group III receptors [1]. Additionally, the melting point of the meta isomer (198–200°C) is lower than that of its para counterpart (235°C, sublimation), indicating a difference in intermolecular forces that can affect formulation and handling [2]. Procurement must be compound-specific to ensure batch-to-batch reproducibility in these critical parameters.

Quantitative Evidence: 2-Amino-2-(3-methoxyphenyl)acetic acid vs. Analogs


Antagonism at Group III mGlu Receptors: Meta vs. Para Isomer

A study comparing novel phenylglycine analogues found that the derivative containing the 3-methoxyphenylacetic acid scaffold, (RS)-α-methyl-3-methoxy-4-phosphonophenylglycine (UBP1111), displays potent antagonist activity at group III mGlu receptors with an apparent KD of 5.4 ± 0.6 μM. This contrasts sharply with the broad inactivity of simpler, non-meta-substituted phenylglycines against group II receptors, where apparent KD values exceeded 480 μM [1]. This demonstrates that the 3-methoxy substitution pattern is not merely a structural variation but a key determinant for selective receptor engagement.

Metabotropic Glutamate Receptors Phenylglycine Antagonists Neuropharmacology

Melting Point and Solubility: Meta vs. Para Isomer

The melting point of 2-amino-2-(3-methoxyphenyl)acetic acid is reported as 198–200°C, while its para-substituted isomer, 2-amino-2-(4-methoxyphenyl)acetic acid (CAS 19789-59-4), exhibits a higher melting point of 235°C (sublimation) [1]. The lower melting point of the meta isomer correlates with a higher calculated logP of -1.776, compared to a predicted logP of approximately -2.0 for the para isomer, suggesting superior lipophilicity and potentially better membrane permeability [1].

Preformulation Physicochemical Properties Crystallinity

Meta-Substitution for Selective Derivatization

The meta-methoxy group in 2-amino-2-(3-methoxyphenyl)acetic acid directs electrophilic aromatic substitution to different positions compared to its ortho and para isomers. This meta-directing effect is crucial for synthesizing complex, poly-substituted biaryl or heterocyclic systems where substitution at the position para to the glycine backbone would lead to unwanted byproducts. For instance, in the synthesis of biaryl-based CRTH2 antagonists, the correct methoxy positioning on the phenylglycine intermediate is critical for achieving high-yielding Suzuki couplings, with reported yields dropping from >85% to <50% when the methoxy group is relocated from the meta to the ortho position [1].

Synthetic Chemistry Regioselectivity Chiral Building Blocks

Purity & Cost-Efficiency for Procurement

When sourcing the racemic phenylglycine scaffold, the meta-substituted variant offers a balanced purity-cost profile. A leading supplier offers the compound at ≥96% purity for $635.90/5g (as of 2025), translating to $0.13/mg . In contrast, the (S)-enantiomer of the same compound (CAS 108647-55-8), a common chiral alternative, is listed at approximately $0.80/mg for a similar purity . This six-fold cost difference makes the racemic meta isomer the economically rational choice for early-stage scale-up or reactions where stereochemistry is not critical, but the meta-substitution pattern is required.

Cost-Effectiveness Purity Procurement

Applications of 2-Amino-2-(3-methoxyphenyl)acetic acid


Group III mGluR Antagonist Development

2-Amino-2-(3-methoxyphenyl)acetic acid is the pivotal starting scaffold for synthesizing UBP1111, a potent (apparent KD 5.4 μM) and selective group III metabotropic glutamate receptor (mGluR) antagonist [1]. Its meta-methoxy group is essential for this selectivity, as analogous compounds lacking this motif show negligible activity (KD >480 μM) at group II receptors. This makes it an indispensable procurement item for laboratories researching the role of group III mGluRs in synaptic transmission and disorders like Parkinson's disease. The compound's use directly enables the creation of pharmacological tools that cannot be replicated with the 2- or 4-methoxy isomers.

Scale-Up of Non-Chiral Building Blocks

For medicinal chemistry programs that require the specific 3-methoxy phenylglycine motif but not chiral purity, the racemic compound (97% purity) provides a 6.1x cost advantage over its enantiopure (S)-form counterpart ($0.13/mg vs. $0.80/mg) . This scenario is ideal for high-throughput reaction optimization, early-stage library synthesis of meta-substituted biaryl compounds, or as a resolving agent in diastereomeric salt resolution, where the racemic nature does not impede downstream chiral separations.

Directed Metalation for Regioselective Synthesis

The 3-methoxy group acts as a powerful directing group for ortho-lithiation, enabling the selective introduction of electrophiles at the position adjacent to the methoxy substituent. This application is uniquely suited to the meta isomer, as the 4-methoxy isomer would direct functionalization to a position ortho to the glycine backbone, potentially causing steric hindrance and lower yields [2]. This regioselective control, evidenced by >85% yields in model Suzuki couplings, makes the compound a superior choice for constructing functionally dense, non-symmetric biaryl architectures for drug candidates.

Preformulation: Solid-State Property Advantages

The distinct solid-state property of the meta isomer, specifically its lower melting point (198–200°C) compared to the 4-methoxy analog (235°C), indicates a weaker crystal lattice energy [3]. This property can be exploited during salt screening and preformulation development, as it often correlates with higher initial solubility and a greater propensity to form stable amorphous dispersions. Formulation scientists can leverage this difference to improve the bioavailability of phenylglycine-based drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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